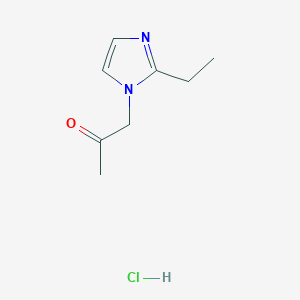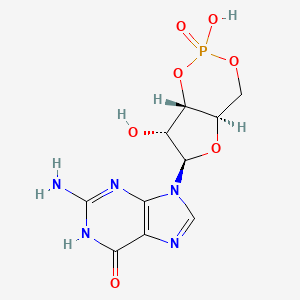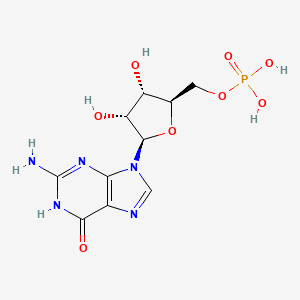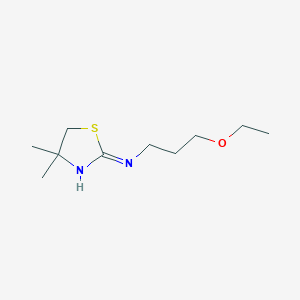
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
Übersicht
Beschreibung
“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a chemical compound with the CAS Number: 1158291-39-4 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is 1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a solid at room temperature . It has a molecular weight of 188.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Researchers have developed various methodologies for synthesizing imidazole derivatives, including "1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride," focusing on enhancing the efficiency, yield, and environmental friendliness of these processes. For instance, a study described a solvent-free synthesis for an imidazole-1-yl-acetic acid hydrochloride intermediate, highlighting an environmentally friendly protocol that avoids hazardous solvents and simplifies work-up procedures (Belwal & Patel, 2019). Another research effort involved the synthesis of imidazole derivatives through the reaction of ethylchloroacetate with imidazole, exploring their antibacterial activity against common bacteria (Al-badrany, Mohammed, & Alasadi, 2019).
Magnetic and Structural Properties
Studies on hydrochloride crystals based on imidazole derivatives have revealed insights into their magnetic properties and crystal-stacking structures. For example, research on hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals demonstrated low magnetic susceptibilities and unusual magnetic behaviors due to supramolecular interactions (Yong, Zhang, & She, 2013).
Biological Activities
Imidazole derivatives synthesized from 1H-imidazole have been studied for their biological activities, including antibacterial properties. A notable study synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and evaluated their antibacterial activity, offering potential applications in developing new antimicrobial agents (Al-badrany, Mohammed, & Alasadi, 2019).
Material Science and Corrosion Inhibition
Imidazole derivatives have also been investigated for their applications in materials science, such as corrosion inhibition for metals. A study on halogen-substituted imidazoline derivatives explored their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the potential of imidazole derivatives in protecting metals from corrosion (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWLGVVOYMNISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)



![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)




![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)